4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid
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Overview
Description
4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a complex organic compound that features an indole moiety, a benzoic acid group, and a bromine atom. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves multiple steps:
Synthesis of 4-bromo-1H-indole: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Formation of 3-(4-bromo-1H-indol-1-yl)propanoic acid: The 4-bromo-1H-indole undergoes a Friedel-Crafts acylation with propanoic acid.
Coupling with benzoic acid derivative: The final step involves coupling the 3-(4-bromo-1H-indol-1-yl)propanoic acid with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: Indole derivatives are known for their anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound can be used to study various biological pathways and molecular targets due to its structural similarity to natural indole derivatives.
Industrial Applications: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The bromine atom can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
4-({[3-(4-bromo-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is unique due to the presence of the bromine atom and the benzoic acid group, which can enhance its biological activity and specificity .
Properties
Molecular Formula |
C19H17BrN2O3 |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
4-[[3-(4-bromoindol-1-yl)propanoylamino]methyl]benzoic acid |
InChI |
InChI=1S/C19H17BrN2O3/c20-16-2-1-3-17-15(16)8-10-22(17)11-9-18(23)21-12-13-4-6-14(7-5-13)19(24)25/h1-8,10H,9,11-12H2,(H,21,23)(H,24,25) |
InChI Key |
BZJXZVXLJWHBKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O)C(=C1)Br |
Origin of Product |
United States |
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